molecular formula C10H12N2O5 B1394823 4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid CAS No. 1183788-73-9

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid

Cat. No.: B1394823
CAS No.: 1183788-73-9
M. Wt: 240.21 g/mol
InChI Key: NZUMAQVTZREWLP-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C10H13NO5 It is characterized by the presence of a nitro group, a hydroxyethyl group, and a methylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:

    Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitro-substituted benzoic acid is then subjected to alkylation with 2-chloroethanol in the presence of a base such as potassium carbonate to introduce the hydroxyethyl group.

    Methylation: Finally, the compound is methylated using methyl iodide and a base like sodium hydride to attach the methylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

    Substitution: Various halides or other electrophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-[(2-Hydroxyethyl)(methyl)amino]-3-aminobenzoic acid.

    Esterification: Esters of this compound.

    Substitution: Derivatives with different functional groups replacing the hydroxyethyl group.

Scientific Research Applications

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl and methylamino groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-[(2-Hydroxyethyl)(methyl)amino]-2-nitrobenzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.

    4-[(2-Hydroxyethyl)(methyl)amino]-3-chlorobenzoic acid: Contains a chlorine atom instead of a nitro group, resulting in different chemical and biological properties.

Uniqueness

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for various chemical transformations that are not possible with similar compounds lacking this group.

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-11(4-5-13)8-3-2-7(10(14)15)6-9(8)12(16)17/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUMAQVTZREWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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